molecular formula C8H15NO2 B13201776 Methyl (2R)-2-methylpiperidine-2-carboxylate

Methyl (2R)-2-methylpiperidine-2-carboxylate

Cat. No.: B13201776
M. Wt: 157.21 g/mol
InChI Key: ZAPUGMTZFAFQMT-MRVPVSSYSA-N
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Description

Methyl (2R)-2-methylpiperidine-2-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its methyl ester functional group and a chiral center at the second carbon, making it an optically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which then interacts with its target. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-methylpiperidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2R)-2-methylpiperidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

ZAPUGMTZFAFQMT-MRVPVSSYSA-N

Isomeric SMILES

C[C@@]1(CCCCN1)C(=O)OC

Canonical SMILES

CC1(CCCCN1)C(=O)OC

Origin of Product

United States

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